
Methyl 3-bromo-5-(hydroxymethyl)benzoate
Overview
Description
Methyl 3-bromo-5-(hydroxymethyl)benzoate is an organic compound with the molecular formula C₉H₉BrO₃. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 3-position and a hydroxymethyl group at the 5-position, with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 5-(hydroxymethyl)benzoate. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator .
Another method involves the esterification of 3-bromo-5-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 3-substituted-5-(hydroxymethyl)benzoates.
Oxidation: Formation of 3-bromo-5-carboxybenzoic acid.
Reduction: Formation of 3-bromo-5-(hydroxymethyl)benzyl alcohol.
Scientific Research Applications
Methyl 3-bromo-5-(hydroxymethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the development of drugs due to its potential biological activity and ability to undergo further functionalization.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-(hydroxymethyl)benzoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The bromine atom and hydroxymethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-4-(hydroxymethyl)benzoate
- Methyl 3-chloro-5-(hydroxymethyl)benzoate
- Methyl 3-bromo-5-methylbenzoate
Uniqueness
Methyl 3-bromo-5-(hydroxymethyl)benzoate is unique due to the specific positioning of the bromine and hydroxymethyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity compared to its analogs . For instance, the presence of the bromine atom at the 3-position enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions .
Biological Activity
Methyl 3-bromo-5-(hydroxymethyl)benzoate (CAS No. 307353-32-8) is an organic compound that exhibits significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₉H₉BrO₃
- Functional Groups : Bromine atom at the 3-position, hydroxymethyl group at the 5-position, and a methyl ester functional group.
This structure allows the compound to participate in various chemical reactions, enhancing its utility in organic synthesis and biological research.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Its mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Binding : Due to its structural similarities with other biologically active compounds, it can bind to receptors, influencing cellular signaling pathways.
These interactions are facilitated by hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are crucial for its biological efficacy .
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study assessing various halogenated compounds found that those with bromine substituents demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that this compound could possess similar or even superior antibacterial properties due to its unique structural features .
Case Studies
-
Antibacterial Efficacy :
- A comparative study on monomeric alkaloids revealed that compounds with bromine substitutions exhibited significant inhibition against bacterial strains such as E. coli and Bacillus subtilis. While specific data on this compound is limited, its structural analogs have shown promising results, indicating potential for further exploration in this domain .
-
Pharmaceutical Development :
- This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo functionalization makes it a valuable precursor in drug development processes aimed at creating novel therapeutic agents targeting metabolic disorders and infectious diseases.
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of this compound:
Study Focus | Findings |
---|---|
Antimicrobial Activity | Exhibits potential against Gram-positive and Gram-negative bacteria; specific MIC values need further investigation. |
Enzyme Inhibition | May inhibit key metabolic enzymes, affecting cellular processes; detailed mechanisms require elucidation. |
Pharmaceutical Applications | Used as a precursor in drug synthesis; shows promise in developing therapeutic agents for various diseases. |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Methyl 3-bromo-5-(hydroxymethyl)benzoate?
- Methodology : The compound can be synthesized via esterification of 3-bromo-5-(hydroxymethyl)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Alternatively, selective bromination of methyl 5-(hydroxymethyl)benzoate using N-bromosuccinimide (NBS) in a radical-initiated reaction (e.g., with AIBN) may achieve regioselective substitution at the meta position .
- Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination. Protect the hydroxymethyl group (-CH₂OH) with a silyl ether (e.g., TBSCl) to prevent side reactions during bromination .
Q. How can the purity and structural integrity of this compound be verified?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C3, hydroxymethyl at C5) and ester functionality.
- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (C₉H₉BrO₃; theoretical MW: 245.07 g/mol).
- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95%) .
Q. What solvents and conditions are optimal for storing this compound?
- Methodology : Store under inert atmosphere (N₂/Ar) at 2–8°C in anhydrous solvents (e.g., DCM or THF) to prevent ester hydrolysis or hydroxymethyl oxidation. Avoid prolonged exposure to light due to potential C-Br bond photodegradation .
Advanced Research Questions
Q. How does the hydroxymethyl group influence the reactivity of the bromine substituent in electrophilic/nucleophilic reactions?
- Analysis : The electron-donating hydroxymethyl group (-CH₂OH) at C5 reduces electron density at the brominated C3 position, potentially slowing electrophilic substitution. However, bromine’s strong electron-withdrawing effect enhances leaving-group ability in SNAr (nucleophilic aromatic substitution) with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) .
- Case Study : In analogs like Methyl 5-bromo-3-hydroxy-2-methylbenzoate, bromine substitution with piperidine achieved >80% yield at 80°C .
Q. What strategies mitigate competing side reactions during functionalization of the hydroxymethyl group?
- Methodology :
- Protection : Temporarily convert -CH₂OH to a stable ether (e.g., tert-butyldimethylsilyl ether) before bromination or ester hydrolysis.
- Selective Oxidation : Use TEMPO/NaClO to oxidize -CH₂OH to -COOH without affecting the ester group, enabling carboxylate-based conjugations .
Q. How can computational modeling predict regioselectivity in further derivatization?
- Methodology : Apply DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. For example, the bromine atom creates a partial positive charge at C3, favoring nucleophilic attack at this position. Compare with analogs like Methyl 3-bromo-5-ethoxy-4-fluorobenzoate to validate predictive accuracy .
Q. What contradictions exist in reported biological activities of structurally similar benzoates?
- Data Analysis : While Methyl 5-bromo-3-hydroxy-2-methylbenzoate showed moderate antimicrobial activity (MIC = 16 µg/mL against S. aureus), Methyl 3-bromo-5-(trifluoromethoxy)benzoate exhibited no activity due to reduced cell permeability from the trifluoromethoxy group. This highlights the hydroxymethyl group’s role in enhancing solubility and target engagement .
Q. Experimental Design Considerations
Q. How to optimize Suzuki-Miyaura coupling using this compound as a substrate?
- Protocol :
- Catalyst : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane/H₂O (3:1) at 90°C.
- Limitations : The hydroxymethyl group may coordinate Pd, requiring excess ligand (e.g., PPh₃) to prevent catalyst deactivation.
- Yield Improvement : Pre-protect -CH₂OH as an acetyl ester to reduce side reactions .
Q. What analytical techniques resolve discrepancies in reaction yields between batch syntheses?
- Troubleshooting :
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., di-brominated species or ester hydrolysis products).
- Kinetic Studies : Monitor reaction progression via in-situ IR to identify rate-limiting steps (e.g., bromine radical formation) .
Q. Safety and Handling
Q. What are the critical safety protocols for handling this compound?
Properties
IUPAC Name |
methyl 3-bromo-5-(hydroxymethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAJHVDGAMQOPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463438 | |
Record name | Methyl 3-bromo-5-(hydroxymethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307353-32-8 | |
Record name | Methyl 3-bromo-5-(hydroxymethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.